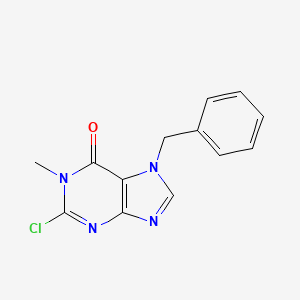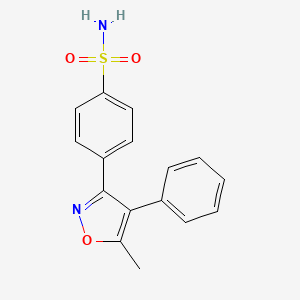![molecular formula C8H7FO3 B8678022 (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B8678022.png)
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol is an organic compound that features a fluorinated benzodioxole ring attached to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of benzo[d][1,3]dioxole-4,7-dicarboxylic acid as a starting material, which is then fluorinated and subsequently reduced to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol may involve large-scale fluorination and reduction processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of (7-Fluorobenzo[D][1,3]dioxol-5-YL)carboxylic acid.
Reduction: Formation of (7-Fluorobenzo[D][1,3]dioxol-5-YL)methane.
Substitution: Formation of various substituted benzodioxole derivatives.
科学的研究の応用
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and other functionalized materials.
作用機序
The mechanism of action of (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .
類似化合物との比較
Similar Compounds
Benzo[d][1,3]dioxole-5-methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
(7-Chlorobenzo[d][1,3]dioxol-5-yl)methanol:
(7-Bromobenzo[d][1,3]dioxol-5-yl)methanol: Similar to the chlorinated derivative but with a bromine atom.
Uniqueness
The presence of the fluorine atom in (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol imparts unique properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with other molecules. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H7FO3 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC名 |
(7-fluoro-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C8H7FO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,10H,3-4H2 |
InChIキー |
NRLUSHXBTPUYEM-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C(=CC(=C2)CO)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
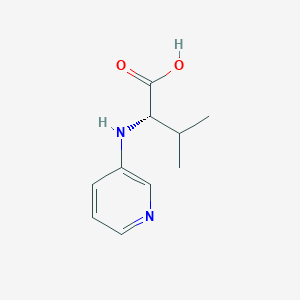
![2-{4-[(Butan-2-yl)oxy]phenoxy}ethan-1-amine](/img/structure/B8677947.png)
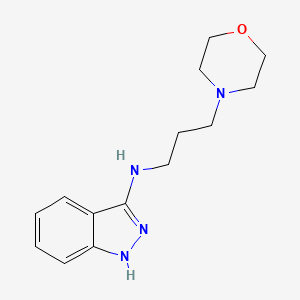
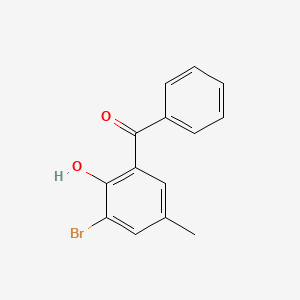
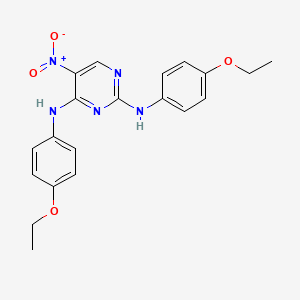
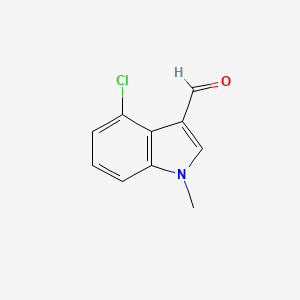
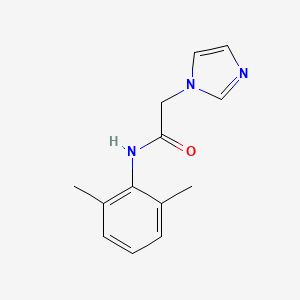
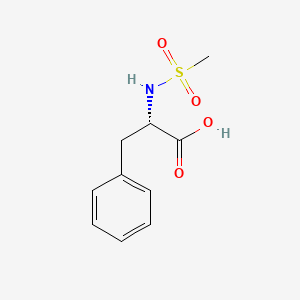
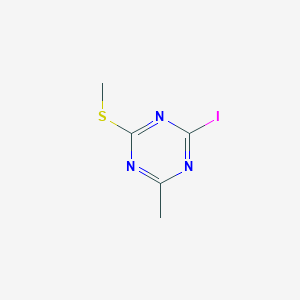
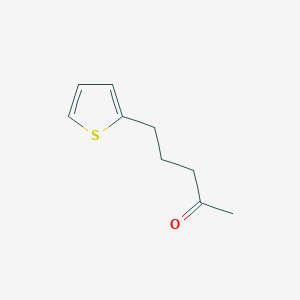

![3-[(3,4,5-trimethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B8678011.png)
